Arborcandin A

Structural biology Medicinal chemistry Natural product discovery

Procure Arborcandin A for your antifungal drug discovery programs to access a structurally distinct chemical scaffold outside the echinocandin/pneumocandin pharmacophore. This cyclic lipopeptide, isolated from SANK 17397, contains uncommon amino acid residues and exhibits potent, noncompetitive inhibition of 1,3-β-glucan synthase from both Candida albicans (IC50 = 0.25 μg/mL) and Aspergillus fumigatus (IC50 = 0.05 μg/mL). Its unique resistance profile—characterized by FKS1 mutations conferring selective resistance to the arborcandin class—makes it an indispensable tool compound for mapping resistance landscapes and exploring allosteric binding sites. Avoid experimental confounding by choosing a genuine alternative to echinocandins for your mechanism-of-action studies and hit-to-lead campaigns.

Molecular Formula C57H101N13O18
Molecular Weight 1256.5 g/mol
Cat. No. B15560186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArborcandin A
Molecular FormulaC57H101N13O18
Molecular Weight1256.5 g/mol
Structural Identifiers
InChIInChI=1S/C57H101N13O18/c1-6-8-10-11-12-14-18-22-36(74)24-25-38-51(82)62-31-46(79)61-27-26-45(78)64-37(23-19-16-13-15-17-21-35(73)20-9-7-2)52(83)67-41(30-44(59)77)54(85)68-40(29-43(58)76)53(84)63-32(3)50(81)66-39(28-42(75)49(60)80)55(86)69-48(34(5)72)57(88)70-47(33(4)71)56(87)65-38/h32-42,47-48,71-75H,6-31H2,1-5H3,(H2,58,76)(H2,59,77)(H2,60,80)(H,61,79)(H,62,82)(H,63,84)(H,64,78)(H,65,87)(H,66,81)(H,67,83)(H,68,85)(H,69,86)(H,70,88)
InChIKeyYALGAPDBNREBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arborcandin A: A Structurally Distinct 1,3-β-Glucan Synthase Inhibitor for Antifungal Research and Development


Arborcandin A is a cyclic lipopeptide isolated from the fermentation broth of the filamentous fungus strain SANK 17397, discovered by Sankyo Co., Ltd. [1]. It belongs to the arborcandin family, a class of 1,3-β-glucan synthase inhibitors that are structurally distinct from the well-known echinocandin and pneumocandin lipopeptide classes [1]. The compound exhibits potent antifungal activity, with reported IC50 values of 0.25 μg/mL against Candida albicans and 0.05 μg/mL against Aspergillus fumigatus in glucan synthase inhibition assays .

Why Echinocandins Cannot Substitute for Arborcandin A in Research and Discovery Applications


Despite sharing the same molecular target—fungal 1,3-β-glucan synthase—Arborcandin A and the echinocandin/pneumocandin class possess fundamentally different chemical scaffolds. Arborcandins are novel cyclic peptides containing uncommon amino acid residues that are structurally distinct from echinocandins [1]. This structural divergence has functional implications: FKS1 gene mutations conferring selective resistance to arborcandin C in Saccharomyces cerevisiae have been identified, demonstrating that resistance mechanisms can be class-specific rather than universally applicable to all glucan synthase inhibitors [2]. Consequently, substituting an echinocandin (e.g., caspofungin, micafungin, or anidulafungin) for Arborcandin A in mechanism-of-action studies, resistance profiling, or scaffold-based medicinal chemistry campaigns would introduce uncontrolled variables that could confound experimental interpretation and obscure true structure-activity relationships.

Quantitative Comparative Evidence for Arborcandin A: Differentiation Against Analogs and In-Class Candidates


Chemical Scaffold Novelty: Arborcandin A Is Not a Structural Analog of Echinocandins

Arborcandin A possesses a cyclic peptide scaffold that is structurally different from known glucan synthase inhibitors such as echinocandins and pneumocandins [1]. Its molecular formula is C57H101N13O18 with a molecular weight of 1256.49 g/mol [2]. The structure incorporates uncommon amino acid residues, including a β-alanyl moiety and 2-amino-10-hydroxytetradecanoyl and 2-amino-5-hydroxytetradecanoyl lipid side chains, distinguishing it from the echinocandin B core scaffold [1][2]. This structural divergence is not an incremental modification but a complete departure from the echinocandin/pneumocandin pharmacophore.

Structural biology Medicinal chemistry Natural product discovery

Enzyme Inhibition Mechanism: Noncompetitive Inhibition of Glucan Synthase

Arborcandin C (a close structural analog within the arborcandin family) inhibits 1,3-β-glucan synthase from both Candida albicans and Aspergillus fumigatus through a noncompetitive mechanism [1]. The apparent Ki values reported are 0.12 μM for C. albicans and 0.016 μM for A. fumigatus [1]. This noncompetitive inhibition mode is a class-level characteristic of arborcandins, distinguishing them mechanistically from certain other glucan synthase inhibitors that may exhibit competitive or uncompetitive inhibition kinetics.

Enzymology Antifungal mechanism of action Biochemical pharmacology

Anti-Aspergillus fumigatus Glucan Synthase Inhibitory Activity

Arborcandin A demonstrates potent inhibition of 1,3-β-glucan synthase from Aspergillus fumigatus, with an IC50 value of 0.05 μg/mL (~0.04 μM based on molecular weight) [1][2]. Within the arborcandin family, IC50 values against A. fumigatus glucan synthase range from 0.012 to 3 μg/mL [1]. This activity against filamentous fungal enzyme preparations is notable, as A. fumigatus represents a clinically challenging pathogen with intrinsic reduced susceptibility to several antifungal classes. Direct head-to-head quantitative comparison data against specific named echinocandins in the same assay system are not available in the public literature.

Aspergillosis Antifungal susceptibility Glucan synthase inhibition

Fungicidal Activity Against Candida Species: MIC Data

Arborcandin A and its family members exhibit potent fungicidal activity against Candida species, with MIC values ranging from 0.25 to 8 μg/mL [1]. For Arborcandin A specifically, reported MIC against Candida species is 4–8 μg/mL . The growth of A. fumigatus is suppressed by arborcandins at concentrations ranging from 0.063 to 4 μg/mL [1]. These fungicidal whole-cell MIC data complement the enzyme inhibition IC50 values, confirming that target engagement translates to antimicrobial effect. Comparative MIC data against specific echinocandin analogs (e.g., caspofungin, micafungin) in the same experimental system are not available from the primary literature.

Candidiasis Antifungal susceptibility testing Fungicidal activity

Arborcandin A: High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold-Hopping and Lead Diversification for Novel Antifungal Agents

Arborcandin A provides a structurally distinct chemical starting point for antifungal drug discovery programs seeking to diversify beyond the echinocandin/pneumocandin pharmacophore [3]. Its novel cyclic peptide scaffold with uncommon amino acid residues [4] enables scaffold-hopping strategies and the exploration of orthogonal structure-activity relationships. Research teams engaged in hit-to-lead optimization for 1,3-β-glucan synthase inhibition can use Arborcandin A as a template for generating patentable analog series that circumvent existing echinocandin intellectual property.

Mechanistic Enzymology: Investigating Noncompetitive Inhibition of Fungal Glucan Synthase

Arborcandin A, as a representative of a class that exhibits noncompetitive inhibition of 1,3-β-glucan synthase from both C. albicans and A. fumigatus [3], is well-suited for enzymology studies investigating allosteric binding sites on the glucan synthase complex. The low Ki values reported for arborcandin C (0.12 μM for C. albicans; 0.016 μM for A. fumigatus) [3] support its use in detailed kinetic analyses, binding site mapping, and co-crystallization efforts aimed at elucidating the structural basis of glucan synthase inhibition beyond the active site.

Resistance Mechanism Studies: Defining FKS1 Mutational Profiles Specific to Arborcandin-Class Inhibitors

FKS1 mutations conferring selective resistance to arborcandin C have been characterized in S. cerevisiae [3]. Arborcandin A can be employed as a tool compound in genetic and microbiological studies designed to map the resistance landscape specific to the arborcandin scaffold. Comparing mutational resistance profiles across echinocandin and arborcandin classes provides critical insights into target vulnerability and informs the design of next-generation inhibitors with improved resistance profiles.

Antifungal Susceptibility Reference Standard: Aspergillus fumigatus Activity Benchmarking

Arborcandin A demonstrates potent enzyme inhibition against A. fumigatus glucan synthase (IC50 = 0.05 μg/mL) [3] and suppresses A. fumigatus growth at concentrations as low as 0.063–4 μg/mL [4]. This activity profile supports the use of Arborcandin A as a reference compound in antifungal susceptibility testing panels and screening cascades focused on filamentous fungal pathogens, particularly in research settings where echinocandin-resistant A. fumigatus isolates are being characterized and novel treatment options are being evaluated.

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